
ICA-105574
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
ICA-105574 is extensively used in scientific research to study the electrophysiological properties of hERG channels. These channels play a critical role in cardiac repolarization, and their dysfunction is associated with conditions such as long QT syndrome and arrhythmias . This compound has been shown to significantly shorten QT and QTc intervals in animal models, making it a valuable tool for studying cardiac electrophysiology .
Wirkmechanismus
ICA-105574 exerts its effects by removing the inactivation of hERG channels. This removal is achieved by shifting the voltage dependence of inactivation to more positive potentials, thereby increasing the current amplitude and shortening the action potential duration . The compound binds to a specific site on the hERG channel, modulating its activation kinetics and enhancing its activity .
Biochemische Analyse
Biochemical Properties
ICA-105574 is a potent and efficacious activator of the hERG channel. The primary biochemical property of this compound is its ability to remove inactivation of the hERG channel, which significantly enhances the current amplitude. This compound interacts with the hERG channel by binding to a specific site, leading to a shift in the voltage dependence of inactivation by more than 180 mV . The interaction between this compound and the hERG channel is characterized by an EC50 value of approximately 0.5 μM and a Hill slope of 3.3 . This interaction is crucial for the compound’s ability to modulate the electrophysiological properties of the hERG channel.
Cellular Effects
This compound has profound effects on various types of cells, particularly those expressing the hERG channel. In human embryonic kidney cells stably expressing hERG channels, this compound significantly enhances the current amplitude by removing channel inactivation . This compound also influences cardiac cells by shortening the QT and QTc intervals and monophasic action potential duration in Langendorff-perfused guinea-pig hearts . Additionally, this compound has been shown to restore IKr current in cellular models mimicking severe hERG channel mutations, thereby improving cardiac repolarization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the hERG channel, which removes channel inactivation and enhances current amplitude. This binding interaction shifts the voltage dependence of inactivation, leading to a significant increase in peak current amplitude . Molecular dynamics simulations have shown that this compound stabilizes a pattern of interactions similar to gain-of-function mutations, thereby restoring K+ ion permeability in the hERG channel . This mechanism is crucial for the compound’s ability to modulate the electrophysiological properties of the hERG channel and improve cardiac repolarization.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation . In in vitro studies, this compound has been shown to maintain its efficacy in enhancing hERG channel activity over time . In in vivo studies, the compound significantly shortens the QT interval in anesthetized dogs, with a free plasma concentration of approximately 1.7 μM at the point of maximal effect . These temporal effects are crucial for understanding the long-term impact of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In anesthetized dogs, a dosage of 10 mg/kg significantly shortens the QT and QTc intervals, with a free plasma concentration of approximately 1.7 μM . Higher doses of this compound have been shown to produce a concentration-dependent shortening of the QT interval, which is crucial for its therapeutic potential . At higher doses, there is a risk of overcorrection, which could lead to pro-arrhythmic effects . These dosage effects are important for determining the therapeutic window and potential adverse effects of this compound.
Metabolic Pathways
This compound is involved in metabolic pathways that modulate the activity of the hERG channel. The compound interacts with the hERG channel by binding to a specific site, leading to a shift in the voltage dependence of inactivation . This interaction enhances the current amplitude and shortens the action potential, which is crucial for its therapeutic effects . The metabolic pathways involving this compound are essential for understanding its impact on cardiac repolarization and potential therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is known to bind to the hERG channel, which is primarily expressed in cardiac cells . This binding interaction is crucial for the compound’s ability to modulate the electrophysiological properties of the hERG channel . The transport and distribution of this compound within cells and tissues are essential for understanding its therapeutic potential and potential adverse effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cardiac cells, where it binds to the hERG channel . This binding interaction is crucial for the compound’s ability to modulate the electrophysiological properties of the hERG channel and improve cardiac repolarization . The subcellular localization of this compound is essential for understanding its impact on cellular function and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ICA-105574 involves the nitration of N-(4-phenoxyphenyl)benzamide. The reaction typically requires the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzamide ring .
Industrial Production Methods
These suppliers often provide the compound in different quantities and purities, suitable for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
ICA-105574 primarily undergoes nitration reactions due to the presence of the nitro group on the benzamide ring. It can also participate in substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions .
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration yields this compound, while substitution reactions can yield derivatives with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NS1643: Another hERG channel activator that increases current amplitude but has a different binding site and mechanism of action.
RPR260243: A compound that also activates hERG channels but with lower potency compared to ICA-105574.
Uniqueness
This compound is unique in its high potency and efficacy in activating hERG channels. It significantly enhances current amplitudes and shortens action potential duration more effectively than other known hERG activators . This makes it a valuable tool for studying hERG channel function and its role in cardiac electrophysiology.
Eigenschaften
IUPAC Name |
3-nitro-N-(4-phenoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(14-5-4-6-16(13-14)21(23)24)20-15-9-11-18(12-10-15)25-17-7-2-1-3-8-17/h1-13H,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWKBKTVROCPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351981 | |
| Record name | 3-nitro-N-(4-phenoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
316146-57-3 | |
| Record name | 3-nitro-N-(4-phenoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitro-N-(4-phenoxyphenyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






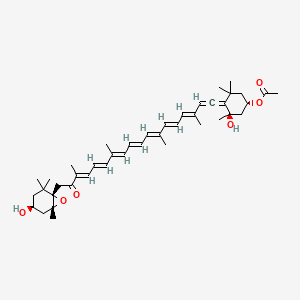
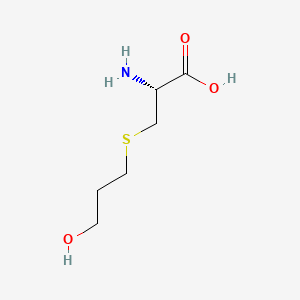



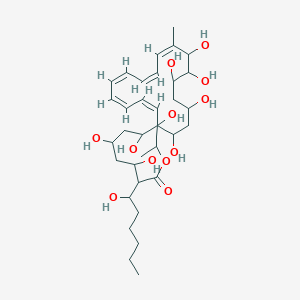

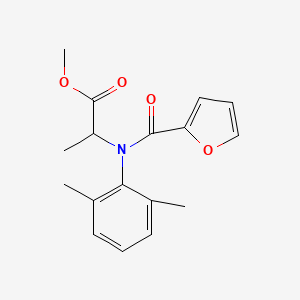

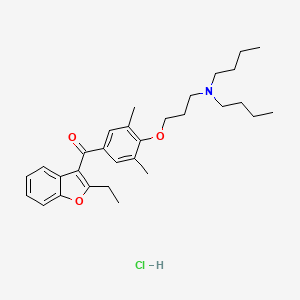
![{[1-(4-Tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-yl]oxy}(oxo)acetic acid](/img/structure/B1674193.png)